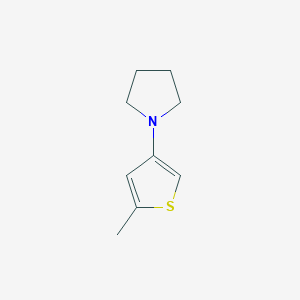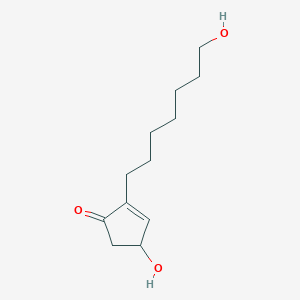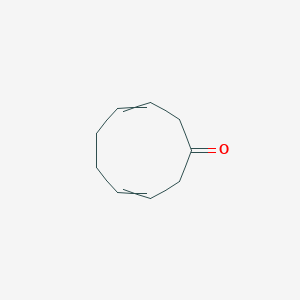
Cyclonona-3,7-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclonona-3,7-dien-1-one is a cyclic organic compound characterized by a nine-membered ring with two double bonds and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclonona-3,7-dien-1-one can be synthesized through various synthetic routes. One common method involves the Diels-Alder reaction, where a cyclic diene reacts with a dienophile to form the desired compound. The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclonona-3,7-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Applications De Recherche Scientifique
Cyclonona-3,7-dien-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of cyclonona-3,7-dien-1-one involves its interaction with molecular targets through its double bonds and ketone group. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved. The compound’s reactivity is influenced by the electronic and steric properties of its functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A five-membered ring diene that also participates in Diels-Alder reactions.
Cyclohexadiene: A six-membered ring diene with similar reactivity.
Cyclooctadiene: An eight-membered ring diene with comparable properties.
Uniqueness
Cyclonona-3,7-dien-1-one is unique due to its nine-membered ring structure, which imparts distinct electronic and steric characteristics. This uniqueness makes it valuable for specific applications where other cyclic dienes may not be suitable .
Propriétés
Numéro CAS |
62870-30-8 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
cyclonona-3,7-dien-1-one |
InChI |
InChI=1S/C9H12O/c10-9-7-5-3-1-2-4-6-8-9/h3-6H,1-2,7-8H2 |
Clé InChI |
WHHJHGYNMKILBL-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCC(=O)CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)
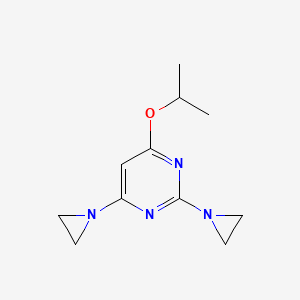
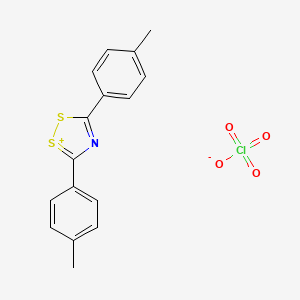

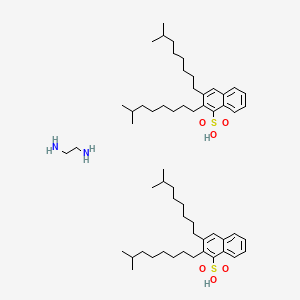
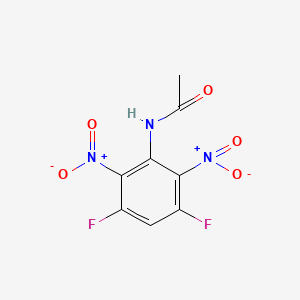


![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
